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Compound of Interest |

Compound Name: Methyl 3-(decyloxy)benzoate
CAS No.: 97067-80-6
Cat. No.: B8773080

Compound ID: C18H2803 | MW: 292.42 g/mol Role: Liquid Crystal Mesogen Intermediate /
Lipophilic Benzoate Precursor

Part 1: Executive Summary & Structural Logic

This guide provides a definitive reference for the identification of methyl 3-
(decyloxy)benzoate. As a Senior Application Scientist, | emphasize that this molecule
represents a "hybrid" system: it combines the rigid, magnetically anisotropic electronics of a
meta-substituted benzoate core with the flexible, shielding environment of a long-chain
aliphatic tail (C10).

Successful characterization requires decoupling these two domains.[1] The aromatic signals
(NMR/IR) confirm the core substitution pattern, while the aliphatic signals validate the alkylation

efficiency.

Structural Validation Workflow

The following diagram outlines the logical flow for validating this molecule, moving from

synthesis to spectral confirmation.
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Starting Material:

Methyl 3-hydroxybenzoate

Alkylation

Reaction:
Williamson Ether Synthesis
(+ 1-Bromodecane, K2CO3)

%uriﬁcation

Target:
Methyl 3-(decyloxy)benzoate

1H NMR Analysis: IR Analysis: MS Analysis:
Confirm O-CH2 Triplet (4.0 ppm) Confirm Ester C=0 (1725 cm-1) Parent lon m/z 292
Confirm Meta-Sub Pattern Confirm Alkyl C-H (2850-2920 cm-1) McLafferty/Alpha Cleavage

Click to download full resolution via product page

Caption: Logical workflow for synthesizing and validating methyl 3-(decyloxy)benzoate via
spectroscopic checkpoints.

Part 2: Nuclear Magnetic Resonance (NMR) Data

Solvent: CDClIs (Chloroform-d) | Reference: TMS (0.00 ppm)

The 1H NMR spectrum is the primary tool for purity assessment.[1] The critical diagnostic peak

is the triplet at ~4.00 ppm, which corresponds to the

-methylene protons of the decyloxy chain. If this peak is a multiplet or shifted, it indicates
incomplete alkylation or side reactions.

1H NMR Assignments (300/400 MHz)
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(C3-C9).

Terminal methyl

Alk-Term 0.88 t (J=6.8 Hz) 3H
group.[1]

13C NMR Assignments (75/100 MHz)

The Carbon-13 spectrum verifies the carbon skeleton. Note the distinct separation between the
ester methoxy (~52 ppm) and the ether methylene (~68 ppm).

Shift (
Carbon Type Assighment
» PpmM)
Carbonyl 167.1 Ester C=0
) Aromatic C attached to
Ar-C (ipso-0O) 159.2
Decyloxy
Ar-C (ipso-C) 1315 Aromatic C attached to Ester
Ar-C (CH) 129.4 Meta carbon (C5)
Ar-C (CH) 121.8 Para carbon (C6)
Ar-C (CH) 120.0 Ortho carbon (C4)
Ortho carbon (C2 - between
Ar-C (CH) 114.8 _
substituents)
Ether
68.3 O-CHz2-R
-C
Ester Me 52.2 COO-CHs
Alkyl Chain 31.9, 29.6-29.3, 26.0, 22.7 Bulk aliphatic chain carbons
Terminal Me 14.1 Terminal CHs
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Expert Insight: The chemical shifts of the aromatic ring are heavily influenced by the meta

relationship. Unlike para-substituted benzoates which show symmetric AA'BB’ systems, this

meta-isomer displays a complex 4-spin system. The proton at C2 (isolated between the ester

and ether) often appears as a narrow triplet or doublet of doublets due to small long-range (4J)

coupling.

Part 3: Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" check. The presence of both aromatic and

aliphatic signals is required.[1]

Frequency (cm™?)

Vibration Mode

Functional Group

Aliphatic Chain (Strong

2920, 2850 ;
(C-H) stretching intensity due to C10 chain)

1720 - 1725 (C=0) stretching Ester Carbonyl (Sharp, strong)
1585, 1450 (C=C) stretching Aromatic Ring skeleton

Ester C-O-C asymmetric
1280 - 1300 (C-0) stretching stretch

Aryl Alkyl Ether (Asymmetric
1240 (C-0-C) stretching stretch)

1,3-Disubstituted Benzene
755

(C-H) out-of-plane

(diagnostic meta pattern)

Part 4: Mass Spectrometry (MS)
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lonization: El (Electron Impact, 70 eV) or ESI+ (Electrospray).

Fragmentation Pathway (EI-MS)

In Electron Impact MS, the molecule undergoes characteristic cleavage. The long alkyl chain
often cleaves early, leaving the stable benzoate core.

e Molecular lon (M+): m/z 292 (Visible, typically 10-20% intensity).

» Base Peak: Often m/z 121 (Hydroxybenzoyl cation) or m/z 152 (Methyl salicylate radical
cation equivalent).

e Key Loss: M - 140 (Loss of Decene via McLafferty-like rearrangement or simple ether
cleavage).

Fragmentation Logic Diagram

- Decene (C10H20) Fragment A Fragment B
Molecular lon (McLafferty/H-transfer) o [M - CLOH20]+ - [HO-Ph-COJ+
[M]++ (m/z 292) (m/z 152) (m/z 121)

Click to download full resolution via product page

Caption: Primary fragmentation pathway for methyl 3-(decyloxy)benzoate under EI
conditions.

Part 5: Experimental Protocol (Synthesis &
Preparation)

To generate the sample for the data above, follow this self-validating protocol.

Synthesis: Williamson Etherification

e Reagents: Methyl 3-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.1 eq), Potassium
Carbonate (K2COs, 2.0 eq), Acetone (Reagent grade).

e Procedure:
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[e]

Dissolve methyl 3-hydroxybenzoate in acetone (0.5 M concentration).

o

Add anhydrous K2COs.[1] Stir for 15 mins to form the phenoxide.

[¢]

Add 1-Bromodecane dropwise.

Reflux at 60°C for 12-18 hours.

[e]

o Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in Ethyl Acetate,
wash with water and brine. Dry over MgSOa.[1]

 Purification: Recrystallize from cold methanol or ethanol. (Target MP: Low melting solid or oil,
depending on purity).

Sample Preparation for Spectroscopy[1]

 NMR: Dissolve ~10 mg of purified product in 0.6 mL CDCls. Filter through a glass wool plug
if any turbidity (salt) remains.

 |IR: If liquid/oil, use neat film on ATR crystal. If solid, grind 1 mg with 200 mg KBr.

References

e PubChem Compound Summary. "Methyl 3-(decyloxy)benzoate (C18H2803)".[2] National
Center for Biotechnology Information.[1] Accessed 2026.[1][3] [Link]

o Spectral Database for Organic Compounds (SDBS). "Methyl 3-methoxybenzoate (Analogous
Core Data)". AIST.

» Royal Society of Chemistry. "Synthesis and NMR of substituted methyl benzoates". RSC
Advances Supplementary Info. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Methyl 3-
(decyloxy)benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8773080#spectroscopic-data-of-methyl-3-decyloxy-

benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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